molecular formula C11H10N2O B11805423 (5-Phenylpyrimidin-2-yl)methanol

(5-Phenylpyrimidin-2-yl)methanol

Cat. No.: B11805423
M. Wt: 186.21 g/mol
InChI Key: BVPLNIZXDVXHFZ-UHFFFAOYSA-N
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Description

(5-Phenylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a phenyl group attached to the pyrimidine ring, which is further substituted with a methanol group at the second position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylpyrimidin-2-yl)methanol typically involves the reaction of 5-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Phenylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Phenylpyrimidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylpyrimidin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylpyrimidin-2-yl)amine: Similar structure but with an amine group instead of methanol.

    (5-Phenylpyrimidin-2-yl)carboxylic acid: Oxidized form with a carboxylic acid group.

    (5-Phenylpyrimidin-2-yl)methanamine: Reduced form with an amine group.

Uniqueness

(5-Phenylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(5-phenylpyrimidin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

BVPLNIZXDVXHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CO

Origin of Product

United States

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